N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c1-17-8-13-24(29-28-17)32-21-6-4-5-19(15-21)25(31)26-20-11-9-18(10-12-20)22-16-30-14-3-2-7-23(30)27-22/h2-16H,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJHYUBIUELME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide” would likely involve multiple steps, including the formation of the imidazo[1,2-a]pyridine ring, the attachment of the phenyl group, and the coupling with the benzamide moiety. Typical reactions might include:
Cyclization reactions: to form the imidazo[1,2-a]pyridine ring.
Suzuki or Heck coupling reactions: to attach the phenyl group.
Amidation reactions: to form the benzamide linkage.
Industrial Production Methods
Industrial production of such a compound would require optimization of these synthetic steps to ensure high yield and purity. This might involve:
Catalysis: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to transition from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the aromatic rings.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Cancer Therapeutics
The compound has been identified as a promising candidate for cancer treatment due to its structural features that allow it to interact with various biological targets involved in tumor growth and proliferation.
- Mechanism of Action : The imidazo[1,2-a]pyridine moiety is known to inhibit key pathways in cancer cell proliferation. For instance, derivatives containing this structure have shown efficacy against PI3Kα, a critical player in many cancers .
-
Case Studies :
- A study demonstrated that similar imidazo[1,2-a]pyridine derivatives exhibited significant anticancer activity against various human cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values lower than standard treatments like 5-fluorouracil (5-FU) .
- Another research effort focused on synthesizing derivatives that inhibited c-KIT kinase, which is often mutated in certain cancers. These compounds showed promise in targeting a range of c-KIT mutations, highlighting their potential as targeted therapies .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Its structure allows for interaction with microbial targets, making it suitable for developing new antibiotics.
- Antibacterial Activity : Research has shown that compounds with similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives were evaluated for their minimum inhibitory concentrations (MICs) against various strains, demonstrating potent activity .
- Case Studies :
Pharmacological Scaffold for Drug Development
The unique structural characteristics of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide make it an attractive scaffold for drug design.
- Drug-Likeness and ADMET Properties : The compound's drug-like properties have been assessed using computational methods to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These studies are crucial for determining the viability of the compound as a lead candidate in drug discovery .
- Structural Modifications : Researchers have explored various modifications to enhance the pharmacological profile of imidazo[1,2-a]pyridine derivatives. By altering functional groups or substituents on the scaffold, scientists aim to optimize potency and selectivity towards specific biological targets .
Summary Table of Applications
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: , inhibiting or activating their function.
Interact with DNA or RNA: , affecting gene expression.
Modulate signaling pathways: , altering cellular responses.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Thermal Stability : High melting points in analogs like compound 26 (263–265°C) suggest that the target compound’s crystalline form may also exhibit stability, critical for formulation .
Biological Activity
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer-related pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates an imidazo[1,2-a]pyridine moiety, which is known for its role in various biological activities, particularly in cancer therapy. The chemical formula for the compound is , and it exhibits properties typical of small-molecule inhibitors.
| Property | Value |
|---|---|
| Molecular Weight | 358.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Activity
Recent studies have highlighted the compound's potential as a PI3Kα inhibitor, a target implicated in numerous cancers. The inhibition of the PI3K pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Mechanism of Action : The compound acts by binding to the ATP-binding site of PI3Kα, leading to the inhibition of downstream signaling pathways involved in tumor growth and survival.
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits nanomolar potency against PI3Kα and shows significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Research indicates that derivatives of imidazo[1,2-a]pyridine possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : Compounds similar to the target molecule were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
Table 2: SAR Summary
| Modification | Effect on Activity |
|---|---|
| Imidazo[1,2-a]pyridine core | Essential for PI3Kα inhibition |
| 6-Methylpyridazin-3-yloxy group | Enhances solubility and bioavailability |
| Para-substituted phenyl ring | Increases binding affinity |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in T47D breast cancer cells. The results indicated:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound induced G1 phase arrest.
- Apoptosis Induction : Increased levels of cleaved caspase-3 were observed, indicating apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds against clinical isolates of bacteria. The findings showed:
Q & A
Q. What are optimized synthetic routes for synthesizing N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide?
- Methodological Answer : Key steps include:
- Formylation : Use Vilsmeier-Haack conditions (phosphorus oxychloride/DMF in chloroform) to introduce aldehyde groups to the imidazo[1,2-a]pyridine core, as demonstrated in the synthesis of related imidazo[1,2-a]pyridine carbaldehydes .
- Coupling Reactions : Employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, ensuring anhydrous conditions and palladium catalysts (e.g., Pd(dba)₂ with SPhos ligand).
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm regiochemistry and substituent positions. For example, aromatic protons in imidazo[1,2-a]pyridine appear as doublets between δ 7.5–8.5 ppm .
- HRMS : Validate molecular weight (e.g., using ESI+ mode) with a mass accuracy of <2 ppm .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
Q. How can researchers optimize reaction yields for intermediates like 6-methylpyridazin-3-ol?
- Methodological Answer :
- Temperature Control : Conduct reactions at 0–10°C during exothermic steps (e.g., POCl₃ addition) to minimize side products .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps, monitoring progress via TLC.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of pyridazine intermediates .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s kinase inhibitory activity?
- Methodological Answer :
- SAR Studies : Replace the 6-methylpyridazine group with bioisosteres (e.g., pyrimidine or triazine) and assess IC₅₀ values against CLK kinases using fluorescence polarization assays .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide moiety to improve target binding, as seen in related kinase inhibitors .
- Crystallography : Co-crystallize modified compounds with kinase domains (e.g., CLK1) to identify key hydrogen-bonding interactions .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Use LC-MS/MS to detect metabolites, particularly glucuronidation at the benzamide group .
- Tissue Distribution : Employ radiolabeled analogs (e.g., ¹⁴C-tagged) to track accumulation in target tissues .
- Dose Optimization : Adjust dosing regimens based on allometric scaling from in vitro IC₅₀ to in vivo effective concentrations .
Q. What strategies validate the compound’s selectivity for COX-2 over COX-1?
- Methodological Answer :
- Enzyme Assays : Use recombinant COX-1/COX-2 isoforms and measure prostaglandin E₂ (PGE₂) production via ELISA. For example, a selective COX-2 inhibitor should show >50-fold selectivity (IC₅₀ COX-2 ≈ 0.1 μM vs. COX-1 >5 μM) .
- Molecular Docking : Simulate binding to COX-2’s hydrophobic pocket (Val523/Ser530 residues) and compare with COX-1’s narrower active site .
- Cell-Based Models : Test inhibition of LPS-induced PGE₂ in RAW 264.7 macrophages (COX-2-dependent) vs. platelet aggregation assays (COX-1-dependent) .
Q. How to assess the compound’s potential for inducing apoptosis in cancer cell lines?
- Methodological Answer :
- Flow Cytometry : Stain cells with Annexin V-FITC/PI to quantify early/late apoptotic populations after 48-hour treatment .
- Western Blotting : Monitor cleavage of caspase-3 and PARP in treated vs. untreated cells (e.g., HCT-116 colon cancer line) .
- Transcriptomics : Perform RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic genes (e.g., BCL-2) .
Data Contradiction Analysis
Q. How to address conflicting reports on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Species-Specific Metabolism : Compare human vs. rodent liver microsomes. For instance, CYP3A4/2D6 may dominate in humans, while CYP2C11 is predominant in rats .
- Cofactor Supplementation : Include NADPH-regenerating systems and test with/without glutathione to assess Phase I/II metabolism differences .
- Structural Elucidation : Use HRMS to identify major metabolites (e.g., hydroxylation at the imidazo[1,2-a]pyridine ring) .
Experimental Design
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Methodological Answer :
- Xenograft Models : Implant HT-29 (colon) or A549 (lung) cancer cells in nude mice. Administer the compound orally (10–50 mg/kg/day) and measure tumor volume over 21 days .
- Toxicity Screening : Monitor body weight, liver enzymes (ALT/AST), and renal function (BUN/creatinine) weekly .
- Combination Studies : Co-administer with standard chemotherapeutics (e.g., 5-FU) to assess synergistic effects .
Advanced Structural Analysis
Q. How to determine the impact of crystal polymorphism on bioavailability?
- Methodological Answer :
- PXRD : Compare diffraction patterns of polymorphs (Forms I and II) to identify differences in lattice parameters .
- Dissolution Testing : Measure solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP Apparatus II .
- Stability Studies : Store polymorphs at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
